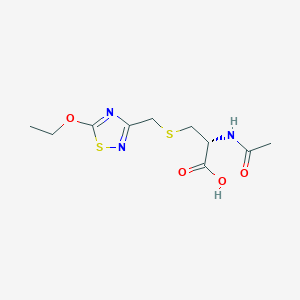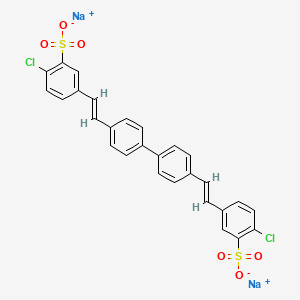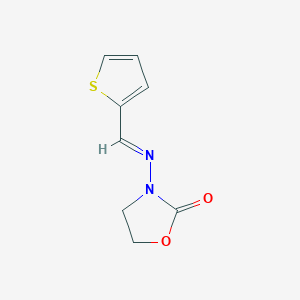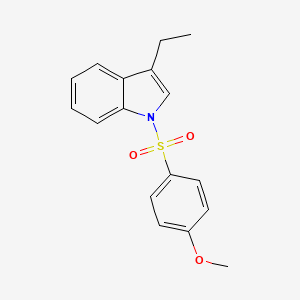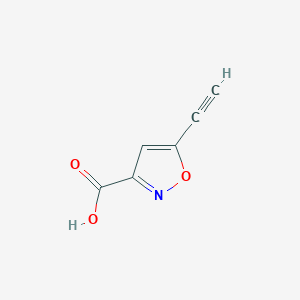
5-Ethynyl-1,2-oxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features an oxazole ring with an ethynyl group at the 5-position and a carboxylic acid group at the 3-position. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-1,2-oxazole-3-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of flow chemistry and the use of packed reactors containing commercial manganese dioxide can be applied to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, and bromotrichloromethane are commonly used for oxidative aromatization.
Substitution: Palladium-catalyzed direct arylation using iodo-, bromo-, and chloro(hetero)aromatics.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative aromatization typically yields the corresponding oxazole derivatives .
Scientific Research Applications
5-Ethynyl-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethynyl-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with various biological molecules .
Comparison with Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness: 5-Ethynyl-1,2-oxazole-3-carboxylic acid is unique due to its ethynyl group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives .
Properties
CAS No. |
89488-59-5 |
|---|---|
Molecular Formula |
C6H3NO3 |
Molecular Weight |
137.09 g/mol |
IUPAC Name |
5-ethynyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C6H3NO3/c1-2-4-3-5(6(8)9)7-10-4/h1,3H,(H,8,9) |
InChI Key |
LWBMUXOVBXVESV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


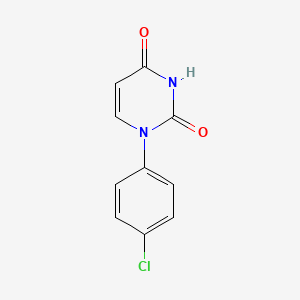
![3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B12911212.png)
![4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12911215.png)
![3-(3-(Trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12911218.png)
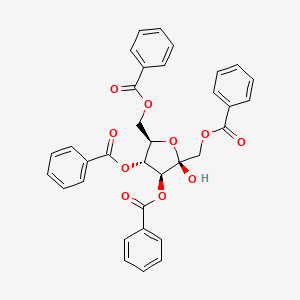
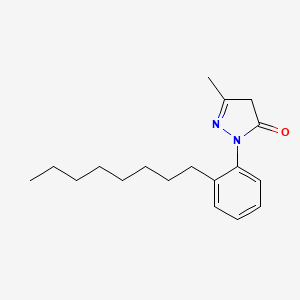
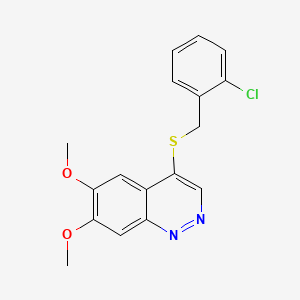
![Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-](/img/structure/B12911249.png)
![7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12911261.png)

